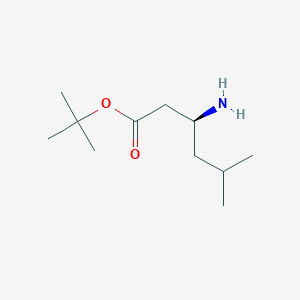

tert-butyl (3S)-3-amino-5-methylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOPVTYXLFEVGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237555 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166023-30-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-butyl (3S)-3-amino-5-methylhexanoate

In the landscape of modern drug discovery and development, the efficient synthesis of enantiomerically pure molecules is paramount. Chiral building blocks—small, stereochemically defined molecules—serve as foundational starting points for constructing complex active pharmaceutical ingredients (APIs). This compound is a prime example of such a crucial intermediate. Classified as a protected β-amino acid ester, its structure incorporates a key stereocenter, a protected carboxylic acid, and a reactive primary amine.

This combination of features makes it a highly valuable synthon, most notably in the synthesis of GABA (gamma-aminobutyric acid) analogues. Its structural relationship to Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used medication for neuropathic pain and other conditions, underscores its importance to the pharmaceutical industry.[1] This guide provides an in-depth analysis of its chemical properties, strategic applications in synthesis, and practical protocols for its use, tailored for researchers and drug development professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is characterized by a specific stereochemistry and the presence of a bulky tert-butyl ester protecting group.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 166023-30-9 | [2][4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [2][3][4][5] |

| Molecular Weight | 201.31 g/mol | [3][4][5] |

| Appearance | Clear, colorless to yellow liquid or solid | [2][4] |

| Purity | Typically ≥95% | [2][4] |

| Refractive Index | 1.4300 to 1.4350 (at 20°C, 589 nm) | [2] |

| Canonical SMILES | CC(C)CCC(=O)OC(C)(C)C | [3] |

| InChIKey | WBOPVTYXLFEVGP-SECBINFHSA-N | [3] |

Section 2: The Strategic Role in Pharmaceutical Synthesis

The utility of this compound is not merely incidental; it is a result of deliberate chemical design. Its structure provides a strategic advantage in multi-step syntheses by addressing two critical challenges: control of stereochemistry and selective functional group reactivity.

The Function of the Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. In a synthetic sequence, the free primary amine is often intended to react with an electrophile (e.g., in an acylation or alkylation reaction). Without protection, the carboxylic acid could interfere, leading to undesired side reactions such as intermolecular amide bond formation or acting as a base. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack and prevents self-condensation. Crucially, this group can be selectively removed under acidic conditions that often leave other functional groups, like amides, intact. This orthogonality is a cornerstone of modern synthetic strategy.

Importance of the (3S)-Stereocenter: Biological systems are inherently chiral. The therapeutic effect of a drug is often dependent on the precise three-dimensional arrangement of its atoms, with one enantiomer typically exhibiting the desired activity while the other may be inactive or even cause adverse effects. By using a starting material with a predefined (3S) stereocenter, chemists can ensure that this specific chirality is carried through the synthetic route, eliminating the need for costly and often inefficient chiral resolution steps at a later stage.[6]

Section 3: Key Chemical Transformations & Experimental Protocols

The most fundamental and critical reaction involving this molecule is the cleavage, or deprotection, of the tert-butyl ester to liberate the free carboxylic acid. This step is typically performed near the end of a synthetic sequence.

Protocol: Acid-Catalyzed Deprotection to (3S)-3-amino-5-methylhexanoic acid

This protocol describes a standard method for the removal of the tert-butyl ester using trifluoroacetic acid (TFA).

Rationale for Reagent Choice: Trifluoroacetic acid is the reagent of choice for several reasons. It is a strong acid capable of protonating the ester oxygen, initiating the cleavage mechanism via a stable tert-butyl carbocation. Furthermore, TFA is highly volatile (boiling point ~72°C), allowing for its easy removal under reduced pressure after the reaction is complete, which simplifies product isolation.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an appropriate volume of a dry, non-reactive solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

-

Causality: DCM is an excellent solvent for the starting material and is inert to the strong acidic conditions of TFA. Performing the reaction under anhydrous conditions prevents the introduction of water, which could lead to side reactions.

-

-

Addition of Reagent:

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add 5-10 equivalents of trifluoroacetic acid (TFA) dropwise to the stirred solution.

-

Causality: The reaction is exothermic; initial cooling and slow addition prevent a rapid temperature increase. A stoichiometric excess of TFA ensures the reaction proceeds to completion in a reasonable timeframe.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Causality: Reaction monitoring is a critical self-validating step. It confirms the reaction is complete and prevents unnecessary degradation of the product from prolonged exposure to strong acid.

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.

-

The resulting residue, which is the trifluoroacetate salt of the product, can be purified directly or converted to the free amino acid.

-

To obtain the zwitterionic free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to ~7 using a mild base like ammonium hydroxide or by running it through an ion-exchange resin.

-

Causality: Removing the volatile components simplifies isolation. The pH adjustment is necessary to neutralize the carboxylic acid and the ammonium salt, resulting in the stable, zwitterionic form of the amino acid product.[7]

-

-

Purification and Characterization:

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the final product, (3S)-3-amino-5-methylhexanoic acid, using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[8]

-

Section 4: Visualization of Synthetic Utility

The following diagram illustrates the strategic position of this compound as a protected intermediate in a generalized synthetic workflow.

Caption: Synthetic workflow highlighting the role of the title compound as a key intermediate.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. While a specific safety data sheet (SDS) for the (3S)-enantiomer should always be consulted, data from its (3R)-enantiomer provides relevant guidance.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat when handling the compound.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[9][10]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Freezer storage at approximately -20°C is recommended to prevent degradation.[4][9] Keep away from strong oxidizing agents and moisture.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

-

Conclusion

This compound stands out as a meticulously designed chiral building block. Its value for researchers and drug development professionals lies in the strategic combination of a predefined stereocenter and an orthogonal protecting group. This structure facilitates the streamlined, efficient, and stereocontrolled synthesis of complex pharmaceutical targets, particularly within the class of GABAergic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate. [Link]

-

PubChem. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Molekula. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

-

Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Lupine Publishers. [Link]

-

Axios Research. 3-cyano-5-methylhexanoic acid. [Link]

-

Ramakrishna, V., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

-

PubChem. tert-Butyl (3R)-3-amino-5-methyl-hexanoate. National Center for Biotechnology Information. [Link]

-

Vithani, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

- Google Patents. (1998). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

-

Rhenium Bio Science. This compound, 95%, Thermo Scientific Chemicals. [Link]

-

Pharmaffiliates. 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. [Link]

-

LookChem. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. This compound, 95% 100 mg | Request for Quote [thermofisher.com]

- 3. tert-Butyl (3R)-3-amino-5-methyl-hexanoate | C11H23NO2 | CID 2733825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6 [matrix-fine-chemicals.com]

- 6. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 7. (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structure Elucidation of tert-butyl (3S)-3-amino-5-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structure elucidation of tert-butyl (3S)-3-amino-5-methylhexanoate, a key chiral intermediate in the synthesis of pharmacologically active molecules such as Pregabalin. This document moves beyond a simple recitation of techniques, offering a narrative grounded in the principles of spectroscopic analysis, chromatographic separation, and stereochemical determination. We will delve into the "why" behind experimental choices, ensuring that each analytical step is part of a self-validating workflow. This guide is designed to equip researchers and drug development professionals with the necessary expertise to confidently identify and characterize this molecule, ensuring its purity, identity, and correct stereochemistry.

Introduction: The Significance of a Chiral Building Block

This compound (Figure 1) is a non-proteinogenic β-amino acid ester. Its structural significance lies in the specific spatial arrangement of its functional groups: a primary amine, a bulky tert-butyl ester, and an isobutyl group, all attached to a hexanoate backbone. The "(3S)" designation denotes a specific stereochemistry at the chiral center (C3), which is often crucial for the biological activity of the final active pharmaceutical ingredient (API). For instance, it serves as a crucial building block in the enantioselective synthesis of (S)-Pregabalin, an anticonvulsant and anxiolytic agent.[1] The incorrect enantiomer or the presence of impurities can drastically alter the therapeutic efficacy and safety profile of the final drug product. Therefore, rigorous structural confirmation and purity assessment are paramount.

This guide will systematically walk through the essential analytical techniques for the complete characterization of this molecule.

Figure 1: Molecular Structure of this compound

digraph "tert_butyl_3S_3_amino_5_methylhexanoate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.5,0!"];

C3 [label="C", pos="2.5,1.5!"];

C4 [label="C", pos="4,1.5!"];

C5 [label="C", pos="5,0!"];

C6 [label="C", pos="6.5,0!"];

O1 [label="O", pos="1.8,-1.2!"];

O2 [label="O", pos="-1.2,-0.5!"];

N1 [label="N", pos="2.2,2.8!"];

Ctbu1 [label="C", pos="-2.5,-0.5!"];

Ctbu2 [label="C", pos="-3.5,0.5!"];

Ctbu3 [label="C", pos="-3.5,-1.5!"];

Ctbu4 [label="C", pos="-2.2,-1.8!"];

Ciso1 [label="C", pos="7.5,1!"];

Ciso2 [label="C", pos="7.5,-1!"];

H_chiral [label="H", pos="2,1.8!"];

C1 -- O2 [label=""];

C1 -- O1 [label=""];

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C3 -- N1 [label=""];

O2 -- Ctbu1 [label=""];

Ctbu1 -- Ctbu2 [label=""];

Ctbu1 -- Ctbu3 [label=""];

Ctbu1 -- Ctbu4 [label=""];

C6 -- Ciso1 [label=""];

C6 -- Ciso2 [label=""];

C3 -- H_chiral [label="", style=dashed];

// Atom labels with proper positioning

C1_label [label="O", pos="0.2,-0.3!"];

C1_O_double [label="O", pos="1.8, -1.5!"];

C2_label [label="CH₂", pos="1.5,0.3!"];

C3_label [label="CH", pos="2.8,1.8!"];

N1_label [label="NH₂", pos="2.2,3.2!"];

C4_label [label="CH₂", pos="4,1.8!"];

C5_label [label="CH", pos="5.3,0.3!"];

C6_label [label="CH₃", pos="6.8,0.3!"];

O2_label [label="O", pos="-1.2, -0.2!"];

Ctbu1_label [label="C", pos="-2.5,-0.2!"];

Ctbu2_label [label="CH₃", pos="-3.8,0.8!"];

Ctbu3_label [label="CH₃", pos="-3.8,-1.8!"];

Ctbu4_label [label="CH₃", pos="-1.9,-2.1!"];

Ciso1_label [label="CH₃", pos="7.8,1.3!"];

Ciso2_label [label="CH₃", pos="7.8,-1.3!"];

}```

Caption: Chemical structure of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The primary amine group is readily protonated under ESI conditions.

-

Data Acquisition: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Expected Fragmentation

The primary ion observed will be the protonated molecule, [M+H]⁺.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z (C₁₁H₂₄NO₂⁺) Observed m/z [M+H]⁺ 202.1807 Typically within 5 ppm

The power of MS also lies in its ability to reveal structural information through fragmentation patterns. While a detailed fragmentation study would require tandem MS (MS/MS), some in-source fragmentation can be expected.

Figure 2: Predicted ESI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS.

-

Loss of Isobutene (C₄H₈): A characteristic fragmentation of tert-butyl esters is the loss of isobutene, resulting in the corresponding carboxylic acid. This would yield a fragment at m/z 146.12.

-

Loss of tert-Butanol (C₄H₁₀O): Cleavage of the ester bond can also lead to the loss of tert-butanol, producing an acylium ion at m/z 128.11.

-

Alpha-Cleavage: Fragmentation adjacent to the amine group can result in the loss of the isobutyl radical (•C₄H₉), leading to a fragment at m/z 145.10.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structure confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

3.1.1. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.

3.1.2. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration (CH₃)₂CH- ~0.9 Doublet 6H -CH(CH₃)₂ ~1.6-1.8 Multiplet 1H -CH₂-CH(NH₂) ~1.2-1.4 Multiplet 2H -CH(NH₂)- ~3.0-3.3 Multiplet 1H -CH₂-COO- ~2.3-2.5 Multiplet 2H -NH₂ ~1.5-2.5 (variable) Broad Singlet 2H -C(CH₃)₃ ~1.45 Singlet 9H

-

Causality of Chemical Shifts: The protons on carbons adjacent to electron-withdrawing groups (the amino group and the ester carbonyl) are deshielded and appear at higher chemical shifts (downfield). The aliphatic protons of the isobutyl and tert-butyl groups are shielded and appear at lower chemical shifts (upfield).

-

Spin-Spin Coupling: The multiplicity of each signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons, allowing for the confirmation of the connectivity of the carbon skeleton. For example, the two methyl groups of the isobutyl moiety will appear as a doublet due to coupling with the adjacent methine proton.

-

Integration: The area under each peak is proportional to the number of protons it represents, providing a quantitative measure for each proton environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

3.2.1. Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

3.2.2. Predicted ¹³C NMR Spectrum and Interpretation

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) C =O ~172 -C (CH₃)₃ ~80 -C H(NH₂)- ~45-50 -C H₂-COO- ~40-45 -C H₂-CH(NH₂)- ~35-40 -C (CH₃)₃ ~28 -C H(CH₃)₂ ~25 (CH₃)₂CH- ~22

-

Influence of Electronegativity: The carbonyl carbon of the ester is highly deshielded and appears at the lowest field (~172 ppm). The carbon of the tert-butyl group attached to the oxygen is also significantly downfield (~80 ppm). The carbons closer to the electron-withdrawing amino group are also shifted downfield compared to simple alkanes.

Figure 3: Workflow for NMR-Based Structure Confirmation

Caption: A comprehensive NMR workflow for unambiguous structure elucidation.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A supplier of this compound confirms that the infrared spectrum is consistent with the structure.

[2]

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands

Table 4: Predicted FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description N-H Stretch (Primary Amine) 3400-3250 (two bands) Indicates the presence of the -NH₂ group. C-H Stretch (Aliphatic) 3000-2850 Corresponds to the C-H bonds of the alkyl chain. C=O Stretch (Ester) ~1730 Strong absorption characteristic of the ester carbonyl. N-H Bend (Primary Amine) 1650-1580 Bending vibration of the N-H bonds. C-O Stretch (Ester) 1300-1000 Stretching vibrations of the C-O single bonds in the ester.

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Confirming Stereochemistry: Chiral Chromatography

The "(3S)" designation is a critical aspect of the molecule's identity. Chiral chromatography is the gold standard for determining the enantiomeric purity of a chiral compound.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.

[3][4][5]2. Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is suitable if the molecule has a chromophore. If not, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. Alternatively, the amine can be derivatized with a UV-active group.

-

Sample Analysis:

-

Inject a solution of the racemic mixture (containing both (3S) and (3R) enantiomers) to determine the retention times of each enantiomer and confirm the resolution of the method.

-

Inject a solution of the this compound sample to determine its enantiomeric purity by comparing the peak areas.

Figure 4: Chiral HPLC Analysis Workflow

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the esterification of the corresponding (3S)-3-amino-5-methylhexanoic acid. The amino acid itself can be synthesized through various enantioselective methods. Understanding the synthesis is crucial for anticipating potential impurities.

Plausible Synthetic Outline

A common approach for synthesizing β-amino acids is through the asymmetric reduction of a β-enamino ester or the conjugate addition of an amine to an α,β-unsaturated ester.

One potential route involves the reaction of isovaleraldehyde with a malonic acid derivative, followed by a series of steps including amination and esterification.

Potential Impurities to Monitor

-

Starting Materials: Unreacted (3S)-3-amino-5-methylhexanoic acid or the esterifying agent (e.g., isobutylene or tert-butanol).

-

Di-tert-butylated byproducts: Reaction of the primary amine with the esterifying agent.

-

Enantiomeric Impurity: The (3R)-enantiomer, which would need to be monitored by chiral HPLC.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

These potential impurities should be monitored using the analytical techniques described above (e.g., MS for byproducts, NMR for solvent residues, and chiral HPLC for the enantiomer).

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structure elucidation of this compound is a process of assembling corroborating evidence from a suite of analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm atomic connectivity. FTIR spectroscopy offers a rapid screen for the presence of key functional groups. Finally, chiral chromatography provides the definitive confirmation of the molecule's stereochemical integrity.

By following the logical and self-validating workflow presented in this guide, researchers and drug development professionals can confidently establish the identity, purity, and stereochemistry of this vital chiral building block, ensuring the quality and safety of the advanced intermediates and final APIs derived from it.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

-

Molbase. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. Retrieved from [Link]

- Suresh babu, J., Madhuresh, S., & Vipinkumar, K. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. ARC Journal of Organic and Inorganic Chemistry, 1(3), 1-6.

- European Food Research and Technology. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut.

- Yakhak Hoeji. (2021).

- Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 3,6,6-trimethyl-5-oxoheptanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 6-cyano-4,4-dimethylhexanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-amino-5-methyl-hexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-hexan-2-ol. Retrieved from [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. This compound, 95% 100 mg | Request for Quote [thermofisher.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. ymc.co.jp [ymc.co.jp]

- 5. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to tert-butyl (3S)-3-amino-5-methylhexanoate (CAS Number: 166023-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (3S)-3-amino-5-methylhexanoate is a chiral building block of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Pregabalin.[1] Pregabalin, the active ingredient in Lyrica®, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2] The stereospecificity of the (S)-enantiomer is crucial for its therapeutic activity, making the synthesis of optically pure intermediates like this compound a critical aspect of its production.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, offering valuable insights for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a β-amino acid ester. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during subsequent synthetic steps. This protecting group can be readily removed under acidic conditions to yield the corresponding carboxylic acid.[3]

| Property | Value | Source |

| CAS Number | 166023-30-9 | [4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4] |

| Molecular Weight | 201.31 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Clear colorless to yellow liquid or solid | [4] |

| Purity | ≥95% (GC) | [4] |

| Storage Temperature | -20°C (Freezer) | |

| Refractive Index | 1.4300 to 1.4350 (20°C, 589 nm) | [4] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C | [4] |

| InChI Key | WBOPVTYXLFEVGP-VIFPVBQESA-N | [4] |

Synthesis of this compound

The synthesis of chiral β-amino esters like this compound is a key challenge in organic chemistry. A common and effective strategy involves the asymmetric hydrogenation of a prochiral β-enamino ester. This approach allows for the direct formation of the desired stereocenter with high enantioselectivity.

Representative Synthetic Workflow: Asymmetric Hydrogenation

The following protocol is a representative example based on established methodologies for the asymmetric hydrogenation of β-enamino esters.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl 3-amino-5-methyl-2-enoate (Prochiral β-enamino ester)

-

To a solution of tert-butyl acetoacetate (1 equivalent) in a suitable solvent such as toluene, add isovaleraldehyde (1 equivalent) and a catalytic amount of a weak acid (e.g., piperidinium acetate).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and introduce ammonia gas or an ammonium salt (e.g., ammonium acetate) to form the enamine.

-

The crude product can be purified by distillation or chromatography.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure reactor is charged with the prochiral β-enamino ester (1 equivalent) and a chiral catalyst system, for example, a pre-catalyst like [Rh(COD)₂]BF₄ (0.01-1 mol%) and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.01-1 mol%).

-

A degassed solvent, such as methanol or ethanol, is added.

-

The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50-500 psi).

-

The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete.

-

After carefully venting the hydrogen, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis

Gas Chromatography (GC): GC is a valuable tool for assessing the chemical purity of the compound.

-

Representative GC Protocol:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent is often necessary for sensitive detection.[6][7]

-

Representative Chiral HPLC Protocol (with pre-column derivatization):

-

Derivatization: React the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6] This creates diastereomers that can be separated on a standard achiral column.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic modifier like acetonitrile in an isocratic elution.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of the derivative (e.g., 340 nm for the FDAA derivative).[7]

-

Caption: Analytical workflow for quality control.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

-

Expected ¹H NMR Spectral Features:

-

A characteristic singlet integrating to 9 protons for the tert-butyl group.

-

Signals corresponding to the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons).

-

Signals for the protons on the hexanoate backbone, including the chiral center.

-

-

Expected ¹³C NMR Spectral Features:

-

A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group.

-

Signals corresponding to the carbons of the isobutyl group.

-

Signals for the carbons of the hexanoate backbone.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be at m/z 202.18.

Application in Drug Development: The Pregabalin Case

The primary application of this compound is as a penultimate intermediate in the synthesis of Pregabalin. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality while the amino group is introduced or during other transformations.

The final step in the synthesis of Pregabalin from this intermediate involves the deprotection of the tert-butyl group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (DCM).[3] This hydrolysis step is generally clean and high-yielding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it should be handled as a corrosive material.[8]

-

Hazard Statements:

-

Causes severe skin burns and eye damage.[8]

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Use only in a well-ventilated area.[9]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]

-

In case of skin contact, take off immediately all contaminated clothing and rinse skin with water.[8]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Store locked up.[8]

-

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral intermediate in modern pharmaceutical synthesis, particularly for the production of Pregabalin. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule. The continued development of efficient and stereoselective synthetic routes to this and similar chiral building blocks will remain a vital area of research in the pursuit of new and improved therapeutics.

References

-

Chen, X., et al. (2008). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Chromatographic Science, 46(1), 42-44. Available at: [Link]

-

Song, B. A., et al. (2014). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 19(9), 13599-13611. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9513-9522. Available at: [Link]

-

Jadhav, S. B., et al. (2011). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. Available at: [Link]

-

Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1586. Available at: [Link]

-

Juárez, J. R., et al. (2012). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Available at: [Link]

-

Chaloin, O., et al. (2020). Supporting Information for Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

- Warner-Lambert Company. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (WO1996038405A1). Google Patents.

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

- Hoechst Marion Roussel, Inc. (1999). Synthesis of chiral beta amino acids. (DE69910983T2). Google Patents.

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

- Council of Scientific & Industrial Research. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. (WO2011141923A2). Google Patents.

- Warner-Lambert Company. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (US5840956A). Google Patents.

-

Wang, L., et al. (2021). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Organic Letters. Available at: [Link]

-

Vukkum, P., et al. (2015). A Novel Validated Stability-Indicating UPLC Method for the Estimation of Pregabalin and Its Impurities in Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257. Available at: [Link]

-

Pfizer Inc. (2009). Method for enzymatic preparation of (S)-3-cyano-5-methylhexanoic acid. (EP1745136B1). European Patent Office. Available at: [Link]

- Pfizer Inc. (2007). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid. (EP1745136B1). Google Patents.

-

Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3). Available at: [Link]

-

Roy, B., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 50B, 1470-1480. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). Available at: [Link]

-

Reddy, K. V., et al. (2007). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. Available at: [Link]

-

Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 141-155. Available at: [Link]

-

Dauner, M., & Sauer, U. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology Progress, 16(4), 642-649. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

Burk, M. J., et al. (2000). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 337931000 [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

physical and chemical properties of "tert-butyl (3S)-3-amino-5-methylhexanoate"

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl (3S)-3-amino-5-methylhexanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural resemblance to neurotransmitters and its role as a key intermediate in the synthesis of pharmacologically active molecules, notably as a precursor to Pregabalin, underscore its importance. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry to offer insights for its application in research and synthesis.

Molecular Structure and Chemical Identifiers

This compound is a β-amino acid derivative with a stereocenter at the C3 position, an isobutyl group at the C5 position, and a carboxylic acid protected as a tert-butyl ester.

Figure 1: Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 166023-30-9[1][2] |

| Molecular Formula | C₁₁H₂₃NO₂[2] |

| Molecular Weight | 201.31 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | (S)-tert-butyl 3-amino-5-methylhexanoate, (3S)-3-amino-5-methylhexanoic acid tert-butyl ester[2] |

| InChI Key | WBOPVTYXLFEVGP-VIFPVBQESA-N[1][2] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C[1] |

Physicochemical Properties

While some experimental data for this compound is available, other properties are inferred from its structure and data from closely related analogues.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | Clear, colorless to yellow liquid or solid | [1][2][3] |

| Melting Point | Not definitively reported; likely near ambient temperature. | The description "liquid or solid" suggests a melting point close to room temperature. |

| Boiling Point | Not reported. | Expected to be relatively high due to the molecular weight and polar amino group, but distillation would likely be under reduced pressure to prevent decomposition. |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | The molecule has a polar amino group but is dominated by nonpolar alkyl chains. |

| Refractive Index | 1.4300 to 1.4350 (at 20°C, 589 nm) | [1][2] |

| Purity | Commercially available in 95% and 97% purity. | [3][4] |

| Storage | Recommended storage at -20°C. | [3] |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, a predictable spectroscopic profile can be constructed based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂CH- | Doublet | ~0.9 | Geminal methyls split by the adjacent methine. |

| -CH(CH₃)₂ | Multiplet | ~1.6-1.8 | Methine proton split by the two methyl groups and the adjacent methylene. |

| -CH₂-CH(CH₃)₂ | Multiplet | ~1.2-1.4 | Methylene protons adjacent to the isobutyl methine. |

| -CH(NH₂)- | Multiplet | ~3.0-3.3 | Methine proton at the stereocenter, adjacent to the amino group. |

| -CH₂-C=O | Multiplet | ~2.2-2.4 | Methylene protons alpha to the carbonyl group. |

| -NH₂ | Broad Singlet | Variable (typically ~1.5-3.0) | Exchangeable protons; signal may be broad and its position concentration-dependent. |

| -C(CH₃)₃ | Singlet | ~1.45 | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂CH- | ~22-23 | Alkyl methyl carbons. |

| -CH(CH₃)₂ | ~25 | Alkyl methine carbon. |

| -CH₂-CH(CH₃)₂ | ~44 | Alkyl methylene carbon. |

| -CH(NH₂)- | ~48-52 | Carbon bearing the amino group. |

| -CH₂-C=O | ~40-45 | Carbon alpha to the carbonyl. |

| -C=O | ~172-175 | Ester carbonyl carbon. |

| -O-C(CH₃)₃ | ~80-82 | Quaternary carbon of the tert-butyl ester. |

| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups. A supplier confirms the spectrum conforms to the structure.[1]

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3400 (two bands for primary amine) |

| C-H (alkane) | Stretch | 2850-2960 |

| C=O (ester) | Stretch | ~1730 |

| C-O (ester) | Stretch | 1150-1250 |

| N-H (amine) | Bend | 1590-1650 |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 201.17

-

Key Fragmentation: A prominent fragmentation would be the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu) from the ester, leading to a significant peak at m/z = 144 or 145. Another likely fragmentation is the loss of the isobutyl group (C₄H₉, 57 amu) from the main chain.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.

Reactivity of the Amino Group

The primary amino group is nucleophilic and will undergo reactions typical of aliphatic amines, including:

-

N-Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

-

N-Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines.

Stability and Reactivity of the tert-Butyl Ester

The tert-butyl ester serves as a robust protecting group for the carboxylic acid.[5]

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as many reducing agents.[6] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

-

Deprotection (Hydrolysis): The ester is readily cleaved under acidic conditions.[5][6] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or deprotonated to form isobutylene.

Figure 2: Acid-catalyzed hydrolysis of the tert-butyl ester.

Synthesis and Handling

Representative Synthetic Protocol

A common method for the synthesis of tert-butyl esters of amino acids is the acid-catalyzed reaction with isobutylene or tert-butanol.[7][8][9] Below is a representative protocol starting from the corresponding β-amino acid.

Figure 3: Synthetic pathway to this compound.

Experimental Procedure:

-

Reaction Setup: To a solution of (3S)-3-amino-5-methylhexanoic acid in a suitable solvent like dioxane, add a catalytic amount of concentrated sulfuric acid.

-

Esterification: Cool the mixture in an ice bath and bubble isobutylene gas through the solution, or add an excess of tert-butanol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care.

-

Hazards: May cause skin irritation and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[10][11] The (3R)-enantiomer is noted to be corrosive and can cause burns.[2]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of more complex molecules. Its most notable role is in the synthesis of Pregabalin , an anticonvulsant and anxiolytic drug. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid during intermediate synthetic steps, and it can be selectively removed in the final stages of the synthesis.

Conclusion

This compound is a valuable chiral intermediate with a well-defined, albeit not exhaustively documented, set of physicochemical properties. Its utility in organic synthesis, particularly in the pharmaceutical industry, is derived from the predictable reactivity of its amino and tert-butyl ester functional groups. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors.

References

-

Fiveable. Tert-butyl esters Definition. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

ResearchGate. Gene Delivery Properties of End-Modified Poly(β-amino ester)s. [Link]

-

University of Groningen Research Portal. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. [Link]

-

Semantic Scholar. Preparation of t-Butyl Esters of Free Amino Acids1. [Link]

-

PubChemLite. (3s)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. [Link]

- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Axios Research. 3-cyano-5-methylhexanoic acid. [Link]

-

ResolveMass Laboratories Inc. Introduction to Poly(β-amino esters): Structure and Properties. [Link]

-

PubChem. tert-Butyl (3R)-3-amino-5-methyl-hexanoate. National Center for Biotechnology Information. [Link]

-

Molekula. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

-

Rhenium Bio Science. This compound, 95%, Thermo Scientific Chemicals. [Link]

-

PubChemLite. Tert-butyl (3r)-3-amino-5-methyl-hexanoate. [Link]

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-5-methyl-hexan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-5-methylhexanal. National Center for Biotechnology Information. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubChem. 3-Tert-butyl-5-methylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-3-Cyano-5-methylhexanoic acid ethyl ester. National Center for Biotechnology Information. [Link]

-

Veeprho. (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. [Link]

-

SpectraBase. t-Butyl 3-methylbenzoate. [Link]

-

SpectraBase. Tert-butyl 3,6,6-trimethyl-5-oxoheptanoate. [Link]

-

A-Star Research. (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. [Link]

Sources

- 1. This compound, 95% 100 mg | Request for Quote [thermofisher.com]

- 2. This compound, 95% 100 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of t-Butyl Esters of Free Amino Acids1 | Semantic Scholar [semanticscholar.org]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 10. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid | C13H25NO4 | CID 59729474 - PubChem [pubchem.ncbi.nlm.nih.gov]

"tert-butyl (3S)-3-amino-5-methylhexanoate" molecular weight and formula

An In-Depth Technical Guide: tert-butyl (3S)-3-amino-5-methylhexanoate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in contemporary pharmaceutical synthesis. We will explore its core molecular characteristics, physicochemical properties, and its pivotal role as a protected precursor in the manufacturing of Pregabalin, a widely used GABA analogue. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its synthesis, handling, and application, grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound is an ester derivative of β-homoleucine. Its structure incorporates a tert-butyl ester protecting group on the carboxylic acid functionality and a free primary amine, making it a valuable building block in multi-step organic synthesis.

The molecular formula for this compound is C11H23NO2 .[1][2][3][4] Its corresponding molecular weight is 201.31 g/mol .[1][2][3][4][5]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 166023-30-9 | [2][4][6] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C11H23NO2 | [1][2][3][4] |

| Molecular Weight | 201.31 g/mol | [1][2][3][4][5] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C | [1] |

| InChI Key | WBOPVTYXLFEVGP-VIFPVBQESA-N | [6] |

| Synonyms | (S)-tert-Butyl 3-amino-5-methylhexanoate, Pregabalin Impurity 141 |[2] |

Caption: 2D representation of the title compound's key functional groups.

Physicochemical & Safety Data

Understanding the physical properties and safety requirements is paramount for the handling and application of this compound in a research or manufacturing setting.

Table 2: Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Appearance | Clear colorless to yellow liquid or solid | Ambient |

| Purity | ≥95% | [4][6] |

| Refractive Index | 1.4300 to 1.4350 | 20°C, 589 nm[6] |

| Storage | Freezer, -20°C |[4][7] |

Safety and Handling

While a specific safety data sheet (SDS) for the (3S) enantiomer is not detailed, data for the closely related (3R) enantiomer indicates it is considered hazardous.[7] Standard laboratory precautions should be rigorously followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[8]

-

Hazards: The compound is classified as causing skin corrosion/irritation and serious eye damage/irritation.[7] Direct contact with skin and eyes must be avoided.

-

Storage: The compound should be stored in a tightly sealed container in a freezer at approximately -20°C to maintain its stability.[4][7] It should be kept away from strong oxidizing agents.[7]

The rationale for these precautions is based on the chemical reactivity of the primary amine and the potential for the compound to cause irritation or burns upon contact.

Role in Pharmaceutical Synthesis: The Pregabalin Connection

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Pregabalin . Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[9]

In multi-step organic synthesis, it is often necessary to "protect" certain functional groups to prevent them from participating in reactions while another part of the molecule is being modified. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid. This is crucial because the free amine group is often subjected to reactions (e.g., acylation, alkylation) where the unprotected carboxylic acid could interfere, leading to unwanted side reactions and lower yields.

The tert-butyl group is an ideal choice due to its steric bulk, which makes the ester resistant to nucleophilic attack and basic hydrolysis, yet it can be removed cleanly under specific acidic conditions.

Caption: Synthetic workflow illustrating the role of the title compound.

Methodologies and Protocols

The following protocols are representative methodologies for the use of this intermediate.

Experimental Protocol 1: Deprotection to (3S)-3-Amino-5-methylhexanoic acid

This protocol describes the removal of the tert-butyl ester protecting group to yield the parent β-amino acid, a direct precursor to Pregabalin. The use of trifluoroacetic acid (TFA) is a standard and efficient method for this transformation.

Causality: TFA is a strong acid that protonates the ester oxygen, making the carbonyl carbon more electrophilic. The stable tert-butyl carbocation is then eliminated, which subsequently deprotonates to form isobutylene gas. The reaction is efficient because the byproducts (TFA, isobutylene, excess solvent) are volatile and easily removed.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, (3S)-3-amino-5-methylhexanoic acid.

-

Purify the product as necessary, typically by recrystallization or chromatography.

Experimental Protocol 2: Quality Control and Characterization

To ensure the identity and purity of this compound, several analytical techniques are employed.

Procedure:

-

Gas Chromatography (GC): A GC analysis is performed to determine the purity of the compound, with expected results typically being >=94-95%.[6]

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to confirm the presence of key functional groups. Expected peaks include N-H stretches for the primary amine, C=O stretch for the ester, and C-H stretches for the alkyl groups. The spectrum should conform to a reference standard.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the precise chemical structure. The proton NMR would show a characteristic singlet at ~1.4 ppm for the nine equivalent protons of the tert-butyl group.

-

Refractive Index: The refractive index is measured at 20°C and 589 nm and should fall within the specified range of 1.4300 to 1.4350.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool in pharmaceutical manufacturing. Its specific stereochemistry and the presence of a robust, yet selectively cleavable, protecting group make it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients like Pregabalin. A thorough understanding of its properties, handling, and reaction methodologies is essential for any scientist or researcher working in the field of medicinal chemistry and drug development.

References

-

(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Lupine Publishers. [Link]

-

(3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl (3R)-3-amino-5-methyl-hexanoate. PubChem, National Center for Biotechnology Information. [Link]

-

TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. Molbase. [Link]

- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

-

(S)-3-Amino-5-methyl-hexanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

-

This compound, 95%, Thermo Scientific Chemicals. Rhenium. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed, National Center for Biotechnology Information. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]

-

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate. Pharmaffiliates. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound, 97 | 166023-30-9 [chemicalbook.com]

- 3. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6 [matrix-fine-chemicals.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. tert-Butyl (3R)-3-amino-5-methyl-hexanoate | C11H23NO2 | CID 2733825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95% 100 mg | Request for Quote [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to tert-butyl (3S)-3-amino-5-methylhexanoate

Nomenclature and Chemical Identity

The compound at the core of this guide is a chiral ester vital in synthetic organic chemistry.

-

Systematic IUPAC Name: tert-butyl (3S)-3-amino-5-methylhexanoate[1]

-

Synonyms: While the IUPAC name is precise, several synonyms are used in literature and commerce:

-

(3S)-1-(tert-butoxy)-5-methyl-1-oxohexan-3-aminium[1]

-

-

CAS Number: 166023-30-9[1]

-

Molecular Formula: C₁₁H₂₃NO₂[2]

-

Molecular Weight: 201.31 g/mol [2]

Structural Representation

The molecule consists of a hexanoate backbone with key substitutions that define its reactivity and chirality:

-

A methyl group at the 5-position.

-

An amino group at the 3-position with a defined (S)-stereochemistry.

-

A tert-butyl ester protecting the carboxylic acid moiety. The tert-butyl group is a crucial feature, serving as a robust protecting group for the carboxyl function, which can be selectively removed under acidic conditions without affecting other parts of the molecule.

Physicochemical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid or solid | [1] |

| Molecular Weight | 201.31 g/mol | [2] |

| Refractive Index | 1.4300 to 1.4350 (at 20°C, 589 nm) | [1] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C | [1][2] |

| InChI Key | WBOPVTYXLFEVGP-VIFPVBQESA-N | [1] |

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of (S)-Pregabalin [3][4][5]. Pregabalin, marketed under various trade names, is a pharmaceutical agent used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder[3][6].

The (S)-enantiomer of pregabalin is the pharmacologically active form[3]. Therefore, the stereochemical integrity of its precursors, such as this compound, is of paramount importance. The use of this specific chiral building block ensures that the final active pharmaceutical ingredient (API) has the correct spatial orientation for biological activity.

Logical Role as a Pregabalin Precursor

The tert-butyl ester serves as a protecting group for the carboxylic acid. In the synthetic sequence leading to Pregabalin, the amino group of the precursor is typically modified or carried through several steps. In the final stages, the tert-butyl group is removed (deprotected) to reveal the free carboxylic acid, yielding the final drug molecule. This strategic use of a protecting group is a cornerstone of modern organic synthesis, allowing for selective reactions on multifunctional molecules.

Caption: Logical workflow from starting materials to (S)-Pregabalin.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process that requires precise control over stereochemistry. While multiple routes exist, a common strategy involves the enantioselective reduction of a suitable precursor.

Representative Synthetic Protocol: Asymmetric Hydrogenation

A state-of-the-art method for synthesizing chiral amines is through the asymmetric hydrogenation of an enamine or a related unsaturated precursor. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed utilizing this approach[5].

Workflow for Synthesis:

-

Knoevenagel Condensation: Reaction of isovaleraldehyde with a cyanoacetate derivative to form a cyano-enoate.

-

Asymmetric Hydrogenation: The crucial step where chirality is introduced. The unsaturated precursor is hydrogenated using a chiral catalyst, such as a Rhodium-DuPHOS complex, to stereoselectively form the (S)-configured cyano ester[5]. The choice of catalyst is critical; it creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond, yielding the desired enantiomer in high excess.

-

Nitrile Reduction: The cyano group (-CN) is then reduced to an aminomethyl group (-CH₂NH₂). This can be achieved using various reducing agents, such as Raney Nickel or catalytic hydrogenation[5][6].

-

Esterification (if necessary): If the carboxylic acid is free, it is protected as a tert-butyl ester. This is often done using isobutylene or di-tert-butyl dicarbonate under acidic conditions.

Caption: Key stages in an asymmetric synthesis route for Pregabalin.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons. Expected signals would include doublets for the methyl groups of the isobutyl moiety, a characteristic multiplet for the chiral proton at C3, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Shows distinct signals for each carbon atom, including the carbonyl carbon of the ester and the chiral carbon bearing the amino group.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretch for the ester carbonyl group.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight by identifying the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

Safety, Handling, and Storage